1-Fluoro-4-methyl-2-(prop-2-EN-1-YL)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-4-methyl-2-(prop-2-EN-1-YL)benzene is an organic compound with the molecular formula C10H11F It is a derivative of benzene, where a fluorine atom and a prop-2-en-1-yl group are substituted at the 1 and 2 positions, respectively, and a methyl group is substituted at the 4 position
Preparation Methods
The synthesis of 1-Fluoro-4-methyl-2-(prop-2-EN-1-YL)benzene typically involves electrophilic aromatic substitution reactions. One common method is the fluorination of 4-methyl-2-(prop-2-EN-1-YL)benzene using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Fluoro-4-methyl-2-(prop-2-EN-1-YL)benzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alkane.
Scientific Research Applications
1-Fluoro-4-methyl-2-(prop-2-EN-1-YL)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Fluoro-4-methyl-2-(prop-2-EN-1-YL)benzene exerts its effects involves interactions with various molecular targets. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The prop-2-en-1-yl group provides a site for further chemical modifications, allowing the compound to participate in a wide range of chemical reactions .
Comparison with Similar Compounds
1-Fluoro-4-methyl-2-(prop-2-EN-1-YL)benzene can be compared with other similar compounds such as:
1-Fluoro-4-methylbenzene: Lacks the prop-2-en-1-yl group, resulting in different reactivity and applications.
1-Fluoro-2-methylbenzene: The position of the methyl group affects the compound’s chemical properties and reactivity.
1-Fluoro-4-(prop-2-yn-1-yloxy)benzene:
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C10H11F |
---|---|
Molecular Weight |
150.19 g/mol |
IUPAC Name |
1-fluoro-4-methyl-2-prop-2-enylbenzene |
InChI |
InChI=1S/C10H11F/c1-3-4-9-7-8(2)5-6-10(9)11/h3,5-7H,1,4H2,2H3 |
InChI Key |
LRYSEDVEXJQPLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.